2-Ethylhex-2-enoic acid 2-Ethylhex-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 5309-52-4
VCID: VC1821549
InChI: InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h6H,3-5H2,1-2H3,(H,9,10)/b7-6+
SMILES: CCCC=C(CC)C(=O)O
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol

2-Ethylhex-2-enoic acid

CAS No.: 5309-52-4

Cat. No.: VC1821549

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylhex-2-enoic acid - 5309-52-4

Specification

CAS No. 5309-52-4
Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
IUPAC Name (E)-2-ethylhex-2-enoic acid
Standard InChI InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h6H,3-5H2,1-2H3,(H,9,10)/b7-6+
Standard InChI Key WOWYPHJOHOCYII-VOTSOKGWSA-N
Isomeric SMILES CCC/C=C(\CC)/C(=O)O
SMILES CCCC=C(CC)C(=O)O
Canonical SMILES CCCC=C(CC)C(=O)O

Introduction

Chemical Identity and Basic Properties

2-Ethylhex-2-enoic acid (CAS No. 5309-52-4) is classified as an unsaturated carboxylic acid featuring a distinctive ethyl substituent at the C-2 position. The compound exists predominantly in the (E)-configuration, where the ethyl and butyl chains are positioned on opposite sides of the double bond. Table 1 summarizes the key identifying and physical-chemical properties of this compound.

Table 1: Chemical Identity and Basic Properties of 2-Ethylhex-2-enoic acid

PropertyValue
CAS Number5309-52-4
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
IUPAC Name(E)-2-ethylhex-2-enoic acid
Canonical SMILESCCCC=C(CC)C(=O)O
Isomeric SMILESCCC/C=C(\CC)/C(=O)O
InChIInChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h6H,3-5H2,1-2H3,(H,9,10)/b7-6+
InChI KeyWOWYPHJOHOCYII-VOTSOKGWSA-N

The compound features moderate solubility in organic solvents but is poorly soluble in water, which is typical of medium-chain fatty acids. Its distinctive double bond contributes to enhanced reactivity compared to saturated analogs, allowing for a broader range of chemical transformations.

Structural Characteristics

The molecular architecture of 2-Ethylhex-2-enoic acid features several key structural elements that contribute to its chemical behavior and reactivity:

Core Structure

The compound contains a carboxylic acid group (-COOH) at one terminus of the molecule, which confers acidic properties and provides a reactive site for various transformations, including esterification reactions. The backbone consists of an 8-carbon chain with a double bond positioned between the second and third carbon atoms.

Stereochemistry

A critical aspect of 2-Ethylhex-2-enoic acid is its stereochemistry. The (E)-isomer (CAS No. 5309-52-4) represents the predominant form studied in scientific literature, where the ethyl group and the butyl chain are positioned on opposite sides of the double bond plane . A (Z)-isomer (CAS No. 18633110) also exists with different spatial arrangement, which can exhibit distinct physical and chemical properties .

Substitution Pattern

The presence of an ethyl group at the C-2 position, adjacent to the carboxylic acid functionality, introduces steric and electronic effects that influence the compound's properties. This branching pattern distinguishes 2-Ethylhex-2-enoic acid from linear analogs and contributes to its specific reactivity profile.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-Ethylhex-2-enoic acid, reflecting its industrial relevance and utility as a chemical intermediate.

Oxidation Pathways

One common synthetic route involves the controlled oxidation of the corresponding aldehyde:

  • Oxidation of 2-ethylhexanal using oxygen or air

  • Catalysts such as N-hydroxyphthalimide facilitate this transformation

  • Isobutanol has been employed as an effective solvent system

In industrial settings, the oxidation process often employs molybdovanadophosphoric acid as a catalyst to achieve efficient conversion and high yields.

Carbonylation Reactions

The carbonylation of unsaturated hydrocarbons represents another important synthetic pathway:

  • Catalytic systems based on Group VIII metals and acid catalysts enable the incorporation of carbon monoxide

  • Controlled reaction conditions including temperature, pressure, and catalyst concentration

  • Selective formation of the desired (E)-isomer through appropriate catalyst selection

Other Synthetic Approaches

Additional synthetic strategies include:

  • Isomerization of related unsaturated carboxylic acids

  • Dehydration of appropriate hydroxy acids

  • Transformation of suitable precursors through Wittig-type reactions

Industrial Applications and Uses

2-Ethylhex-2-enoic acid serves as a versatile chemical with applications spanning multiple industries due to its unique structural features and reactivity profile.

Polymer and Material Science

In the polymer industry, 2-Ethylhex-2-enoic acid contributes to several important applications:

  • Production of esters used as plasticizers for PVB (Polyvinyl butyral) films

  • Component in the formulation of synthetic lubricants

  • Raw material for the synthesis of specialty polymers and resins

Chemical Intermediates

As a valuable synthetic intermediate, the compound participates in numerous chemical transformations:

  • Precursor for esterification reactions yielding various functional esters

  • Building block for more complex organic structures

  • Starting material for the synthesis of specialty chemicals with specific properties

Other Applications

Additional applications include:

  • Potential use in metal soaps for paint driers

  • Component in automotive coolants

  • Possible application in PVC stabilizer formulations

Biological Activity and Metabolism

Research into the biological behavior of 2-Ethylhex-2-enoic acid has revealed interesting patterns of activity and metabolic transformation.

Plant Metabolism

Studies on the metabolism of 2-Ethylhex-2-enoic acid in plant systems have yielded significant insights:

  • Rapid absorption observed in barley (Hordeum vulgare) seedlings

  • Sequential metabolic transformations including:

    • Initial conjugation with glucose to form glucose esters

    • Subsequent decrease in these primary conjugates as further metabolism progresses

    • Formation of disaccharide esters and higher-order conjugates

    • Production of hydroxylated derivatives, both free and conjugated

These metabolic pathways suggest sophisticated detoxification mechanisms in plants exposed to this compound.

Antimicrobial Properties

Investigations into the antimicrobial activity of 2-Ethylhex-2-enoic acid and structurally related compounds have revealed:

  • Structure-dependent antifungal activity

  • Enhanced efficacy associated with unsaturation in the carbon chain

  • Comparative potency among related compounds following the trend: enolacetate derivative > acid > aldehyde > alcohol

These findings highlight the potential utility of 2-Ethylhex-2-enoic acid and its derivatives in applications requiring antimicrobial properties.

Toxicological Profile

Toxicological assessments of 2-Ethylhex-2-enoic acid provide important safety information relevant to its handling and application:

Acute Toxicity

Experimental studies have established the following acute toxicity parameters:

  • Dermal toxicity: Rabbit LD50 of 2750 µL/kg, indicating moderate toxicity by skin contact

  • Oral toxicity: Rat LD50 of 5660 mg/kg, suggesting mild toxicity by ingestion

Comparative Analysis with Related Compounds

2-Ethylhex-2-enoic acid shares structural relationships with several other compounds but possesses distinctive features that influence its chemical behavior and applications. Table 2 presents a comparative analysis.

Table 2: Comparison of 2-Ethylhex-2-enoic acid with Related Compounds

CompoundMolecular FormulaKey DifferencesShared Properties
2-Ethylhexanoic acidC8H16O2Saturated structure (no double bond)Carboxylic acid functionality, ethyl branch
2-Hexenoic acidC6H10O2No ethyl substituent, shorter chainUnsaturated carboxylic acid
Ethyl 2-hexenoateC8H14O2Ester rather than acid, different structureSame molecular formula, contains double bond
(Z)-2-Ethylhex-2-enoic acidC8H14O2Different stereochemistry at double bondIdentical molecular formula and functional groups
2-Ethylbut-2-enoic acidC6H10O2Shorter carbon chainEthyl-substituted unsaturated carboxylic acid

The unique structural features of 2-Ethylhex-2-enoic acid, particularly the (E)-configuration of the double bond and the ethyl substitution at C-2, contribute to its distinct chemical reactivity and application profile compared to these related compounds.

Recent Research Developments

Scientific investigations continue to expand our understanding of 2-Ethylhex-2-enoic acid and related compounds:

Natural Product Discovery

A study published in the Journal of Natural Products reported the discovery of novel polyketides from fungal co-cultures:

  • A co-culture of marine-derived fungi (Penicillium sp. and Trichoderma sp.) in malt 2% medium produced (Z)-2-ethylhex-2-enedioic acid

  • This related compound represents a naturally occurring structural analog

  • The discovery points to potential biosynthetic pathways for ethyl-substituted unsaturated carboxylic acids in microbial systems

Structure-Activity Relationships

Studies examining the relationship between chemical structure and biological activity have found:

  • The double bond configuration significantly influences biological properties

  • The carboxylic acid functionality contributes to specific interactions with biological systems

  • Modifications to the core structure can modulate activity profiles

Advanced Synthetic Approaches

Recent advances in synthetic methodology have improved access to 2-Ethylhex-2-enoic acid and related compounds:

  • Development of more selective catalytic systems

  • Greener synthetic approaches with reduced environmental impact

  • Stereoselective methods providing enhanced control over double bond geometry

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